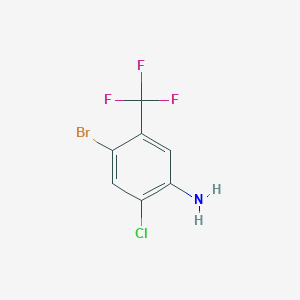

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTLQQLBRJFBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555898 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104460-69-7 | |

| Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline , a halogenated and trifluoromethyl-substituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, a plausible synthetic route, analytical characterization, and safe handling procedures. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, providing a robust framework for its utilization in research and development.

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-Bromo-2-chloro-5-(trifluoromethyl)aniline . Its systematic name is 4-Bromo-2-chloro-5-(trifluoromethyl)benzenamine . The numbering of the aniline ring is determined by the position of the primary amine group, which is designated as carbon 1.

The physicochemical properties of this compound are crucial for its handling, reaction setup, and integration into drug discovery workflows. While experimental data for this specific molecule is not widely available, the following properties have been estimated based on closely related analogs such as 4-bromo-2-(trifluoromethyl)aniline and 4-bromo-2-chloroaniline.

| Property | Estimated Value | Source for Analogy |

| Molecular Formula | C₇H₄BrClF₃N | - |

| Molecular Weight | 274.47 g/mol | - |

| Appearance | Likely a solid at room temperature | [1] |

| Melting Point | Estimated in the range of 60-80 °C | [1] |

| Boiling Point | > 200 °C at atmospheric pressure | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water. | General knowledge of similar anilines |

Synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline

The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline can be approached through a multi-step pathway, leveraging established methodologies for the halogenation and functionalization of aromatic amines. A plausible and efficient synthetic route is proposed below, starting from the commercially available 3-chloro-5-(trifluoromethyl)aniline. This approach is designed to ensure regioselective introduction of the bromine atom at the desired position.

Proposed Synthetic Workflow

The synthesis involves a two-step process: 1) protection of the amine group, and 2) regioselective bromination followed by deprotection. Amine protection is a critical step to prevent side reactions during bromination and to control the regioselectivity of the halogenation.

Caption: Proposed two-step synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-Chloro-5-(trifluoromethyl)phenyl)acetamide (Amine Protection)

-

To a stirred solution of 3-chloro-5-(trifluoromethyl)aniline (1.0 eq) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(3-chloro-5-(trifluoromethyl)phenyl)acetamide.

Causality: The acetylation of the amine group is crucial to deactivate the ring towards electrophilic substitution and to direct the incoming electrophile (bromine) to the desired position. Pyridine acts as a base to neutralize the acetic acid byproduct.

Step 2: Synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline (Bromination and Deprotection)

-

Dissolve N-(3-chloro-5-(trifluoromethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid (10-15 volumes).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The acetamido group is an ortho-, para-director. The position para to the acetamido group is sterically hindered by the trifluoromethyl group, and the other ortho position is blocked by the chloro group. Therefore, bromination is expected to occur at the position ortho to the acetamido group and meta to the trifluoromethyl and chloro groups.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide.

-

For deprotection, reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid (5:1) for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2-chloro-5-(trifluoromethyl)aniline.

Trustworthiness: This protocol is based on well-established and reliable organic synthesis reactions. Each step includes a workup procedure to isolate and purify the intermediate and final products, ensuring the integrity of the synthesis.

Applications in Drug Development

Halogenated anilines are invaluable building blocks in the synthesis of pharmaceuticals.[2] The presence of halogens and a trifluoromethyl group in 4-Bromo-2-chloro-5-(trifluoromethyl)aniline imparts unique electronic and lipophilic properties, making it a highly attractive scaffold for drug design.

-

Modulation of Physicochemical Properties : The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the pKa of the aniline nitrogen, influencing its binding characteristics in biological systems. It also enhances the lipophilicity of the molecule, which can improve membrane permeability and metabolic stability.[2]

-

Bioisosteric Replacement : The trifluoromethyl group is often used as a bioisostere for other chemical groups, helping to optimize the steric and electronic profile of a drug candidate.

-

Metabolic Stability : The presence of the trifluoromethyl group can block sites of metabolism, thereby increasing the half-life of a drug.

-

Synthetic Handle : The bromo and chloro substituents provide reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.[2]

This compound is a potential intermediate for the synthesis of various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and other targeted therapies. The specific substitution pattern can lead to novel intellectual property in drug discovery programs.

Analytical Characterization

The structural confirmation of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each appearing as a singlet or a narrow doublet due to the absence of adjacent protons. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-2-chloro-5-(trifluoromethyl)aniline. Based on the safety data for structurally similar compounds, the following precautions are recommended.[3]

-

Hazard Statements :

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

-

-

Precautionary Statements :

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, inhaled, or in case of skin contact, seek medical attention.

-

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.

References

-

PubChem. 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]

-

RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]

Sources

discovery of halogenated trifluoromethyl anilines

An In-depth Technical Guide to the Discovery and Synthesis of Halogenated Trifluoromethyl Anilines

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorination in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the array of fluorinated motifs, the trifluoromethyl (CF₃) group holds a position of particular significance. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—allow for the fine-tuning of a molecule's physicochemical and biological profile.[1][2] When combined with halogens on an aniline scaffold, a privileged structure in medicinal chemistry, the resulting halogenated trifluoromethyl anilines become powerful building blocks for creating novel therapeutics and advanced materials.

This guide provides a comprehensive overview of the discovery, synthesis, and application of these critical compounds. We will move beyond simple procedural descriptions to explore the underlying principles and causal relationships that govern synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: A Paradigm Shift in Molecular Design

The introduction of the trifluoromethyl group can profoundly alter a molecule's properties, making it an indispensable tool for lead optimization.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an extended half-life and improved bioavailability of drug candidates.[4][5]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. This is a critical factor for targeting intracellular proteins and for oral drug absorption.[5]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety significantly reduces the basicity (pKa) of the aniline nitrogen. This modulation is crucial for optimizing ligand-receptor interactions and avoiding off-target effects.

-

Bioisosterism: The trifluoromethyl group serves as an effective bioisostere for other chemical groups, such as the methyl and nitro groups.[1][6][7][8] This allows chemists to replace metabolically labile or potentially toxic functionalities while preserving or enhancing biological activity.

The following diagram illustrates the logical relationship between the introduction of these functional groups and the resulting molecular properties that are critical for drug design.

Caption: Impact of CF₃ and Halogen Substitution on Molecular Properties.

Synthetic Evolution: From Harsh Beginnings to Modern Finesse

The synthesis of halogenated trifluoromethyl anilines has evolved significantly. Early methods were often plagued by harsh reaction conditions, low yields, and limited functional group tolerance.

Early Industrial Approaches

Initial routes to trifluoromethylated aromatics, pioneered by Frédéric Swarts in the 1890s, involved the reaction of benzotrichlorides with antimony fluoride (SbF₃).[9] Later, this was adapted for industrial scale using hydrogen fluoride (HF).[9] A common strategy to produce a halogenated trifluoromethyl aniline involved a multi-step process:

-

Halogenation of a Trifluoromethylated Arene: Starting with a precursor like p-chlorobenzotrifluoride.

-

Nitration: Introduction of a nitro group, which acts as a precursor to the aniline.

-

Reduction: Conversion of the nitro group to an amine.

Alternatively, direct ammonolysis could be employed, but this often required high temperatures and pressures, presenting significant engineering challenges and safety concerns. For example, the synthesis of 4-trifluoromethyl-aniline from p-chlorobenzotrifluoride required liquid ammonia at high pressure and temperature, with low conversion rates.[10]

Modern Methodologies: A Toolkit for Precision

Recent decades have witnessed a revolution in trifluoromethylation and halogenation chemistry, providing chemists with a diverse and sophisticated toolkit. The choice of strategy often depends on the desired substitution pattern and the electronic nature of the aniline substrate.

Caption: Common Synthetic Pathways to Halogenated Trifluoromethyl Anilines.

2.2.1. Strategies for Trifluoromethylation

The direct C-H trifluoromethylation of anilines has become a highly sought-after transformation. Modern methods can be broadly categorized by their mechanistic underpinnings.

-

Electrophilic Trifluoromethylation: This approach utilizes reagents that deliver a formal "CF₃⁺" equivalent. Hypervalent iodine compounds, such as Togni reagents , and sulfonium salts, like Umemoto reagents , are the workhorses in this category.[9][11] These reactions are often tolerant of the free amine, though the aniline's high nucleophilicity can sometimes lead to side reactions.

-

Radical Trifluoromethylation: The generation of a trifluoromethyl radical (•CF₃) followed by its addition to the aniline ring is a powerful and increasingly popular strategy. Visible-light photoredox catalysis has emerged as a particularly mild and efficient way to generate •CF₃ radicals from sources like the Togni reagent, allowing for the trifluoromethylation of free anilines at room temperature.[12]

-

Nucleophilic Trifluoromethylation: Reagents that deliver a "CF₃⁻" equivalent, such as Ruppert's reagent (TMSCF₃), are also widely used.[9] This approach is typically employed in copper-catalyzed cross-coupling reactions with aryl halides.

2.2.2. Strategies for Halogenation

Achieving regiocontrol during the halogenation of trifluoromethyl anilines is a critical challenge. The outcome is a delicate balance between the ortho-, para-directing amino group and the meta-directing trifluoromethyl group.

-

Electrophilic Halogenation: Standard reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and sulfuryl chloride (SO₂Cl₂) are effective. The choice of solvent can be decisive; for instance, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote unique regioselectivity through hydrogen-bonding networks that modulate the reactivity of the substrate and reagent.[13][14]

-

Directed Halogenation: For instances where absolute regiocontrol is required, particularly for ortho-halogenation, transition-metal-catalyzed C-H functionalization is the premier strategy. Using a directing group, catalysts based on palladium or other metals can selectively activate and halogenate the C-H bond adjacent to the directing group.[15]

Field-Proven Protocol: Synthesis of 2,6-Dichloro-4-Trifluoromethylaniline

To illustrate a practical application of these principles, we present a detailed protocol adapted from an industrial synthesis for 2,6-dichloro-4-trifluoromethylaniline, a key intermediate for the insecticide Fipronil.[10] This process demonstrates a pathway where a substituted benzotrifluoride is first halogenated and then subjected to amination.

Step 1: Dichlorination of p-Chlorobenzotrifluoride

-

Causality: This step is a classic electrophilic aromatic substitution (chlorination) on a deactivated ring. The trifluoromethyl group is strongly deactivating, requiring a potent catalytic system (a composite of elemental iron and a Lewis acid like ferric chloride) and elevated temperatures to drive the reaction. The reaction is monitored by gas chromatography (GC) to ensure the desired conversion to 3,4,5-trichlorobenzotrifluoride is achieved without excessive formation of polychlorinated byproducts.

Methodology:

-

To a 1000 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add p-chlorobenzotrifluoride (1000 g), powdered iron (6 g), and anhydrous ferric chloride (10 g).

-

Begin agitation and heat the mixture to 100°C.

-

Slowly introduce dried chlorine gas (approx. 1028 g) while maintaining the reaction temperature at 110°C.

-

Monitor the reaction progress by taking samples for GC analysis to track the consumption of starting material and the formation of di- and tri-chlorinated products.

-

Once the desired conversion is reached, cool the reaction mixture and discharge the product. The resulting mixture primarily contains 3,4-dichlorobenzotrifluoride and 3,4,5-trichlorobenzotrifluoride.

Step 2: Ammonolysis of 3,4,5-Trichlorobenzotrifluoride

-

Causality: This is a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing effect of both the trifluoromethyl group and the chlorine atoms activates the ring towards nucleophilic attack by ammonia. The reaction requires high pressure and temperature to overcome the activation energy for breaking the strong aryl-chloride bond. Water is added to the reaction, and the reaction is run at high pressure to ensure ammonia remains in a liquid state and to facilitate the reaction. The regioselectivity, where ammonia displaces the chlorine at the 4-position, is governed by the combined electronic effects of the substituents.

Methodology:

-

In a 1000 mL high-pressure reaction vessel, charge 3,4,5-trichlorobenzotrifluoride (200 g, from the mixture obtained in Step 1) and water (145 g).

-

Seal the vessel and introduce liquid ammonia (380 g).

-

Begin agitation and slowly heat the vessel to 160-165°C. The pressure will increase to approximately 10.0-11.5 MPa.

-

Maintain these conditions for 8 hours.

-

After the reaction period, cool the vessel, carefully release the pressure, and vent the excess ammonia.

-

The crude product is then purified by washing and rectification (distillation) to yield pure 2,6-dichloro-4-trifluoromethylaniline.

| Parameter | Step 1: Chlorination | Step 2: Ammonolysis |

| Starting Material | p-Chlorobenzotrifluoride | 3,4,5-Trichlorobenzotrifluoride |

| Key Reagents | Cl₂, Fe powder, FeCl₃ | Liquid NH₃, H₂O |

| Temperature | 100-110°C | 160-165°C |

| Pressure | Atmospheric | 10.0-11.5 MPa |

| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |

| Yield (approx.) | >80% (mixture) | ~72% |

Table 1: Summary of Reaction Parameters for the Synthesis of 2,6-Dichloro-4-Trifluoromethylaniline.[10]

Applications in Drug Discovery: The Case of Sorafenib

The halogenated trifluoromethyl aniline motif is present in numerous FDA-approved drugs.[16] A prime example is Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal and liver cancer.

The synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative.[1] The 4-chloro-3-(trifluoromethyl)aniline core of this reagent is critical to the drug's efficacy. The trifluoromethyl group contributes to the binding affinity within the kinase domain, while the chlorine atom provides an additional point of interaction and modulates the overall electronic properties of the molecule. This demonstrates how the strategic placement of both a halogen and a trifluoromethyl group on an aniline ring can lead to a potent therapeutic agent.

Future Outlook: The Next Wave of Innovation

The continues to evolve. Emerging technologies are set to redefine the efficiency and scope of their synthesis:

-

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature and pressure control, and the ability to scale up reactions rapidly and efficiently.[17] This is particularly advantageous for potentially hazardous reactions involving high pressures or reactive intermediates.

-

Photoredox and Electrocatalysis: Light- and electricity-driven reactions provide mild and sustainable alternatives to traditional methods, often enabling novel transformations and improved selectivity under ambient conditions.[4]

-

Late-Stage Functionalization: The development of highly selective C-H functionalization reactions allows for the direct introduction of halogens or trifluoromethyl groups into complex, drug-like molecules at a late stage of the synthesis, dramatically shortening synthetic routes and facilitating rapid library generation for SAR studies.

These advancements promise to expand the chemical space accessible to medicinal chemists, ensuring that halogenated trifluoromethyl anilines will remain a vital component in the development of next-generation pharmaceuticals and functional materials.

References

A complete list of all sources cited in this guide is provided below.

- Koyipparambath, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Cheung, C. W., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Mechanism for trifluoromethylation of aniline.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Trifluoromethyl

- Development and novel applications of halogenating agents. ThinkIR - University of Louisville.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Xie, J., et al. (2014).

- Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science.

- 4-(Trifluoromethyl)aniline. Chem-Impex.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacet

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.

- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. ir.library.louisville.edu [ir.library.louisville.edu]

- 12. Visible-light-promoted radical C-H trifluoromethylation of free anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]

The Substituted Aniline Moiety: A Privileged Scaffold in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships, and metabolic considerations of substituted anilines in medicinal chemistry.

Introduction: The Enduring Significance of the Aniline Scaffold

The aniline scaffold, a deceptively simple aminobenzene structure, is a cornerstone of modern medicinal chemistry. Its prevalence is remarkable, with an analysis of the ChEMBL database revealing that 187 FDA-approved drugs feature at least one aniline moiety in their chemical structures.[1] This widespread use is a testament to the scaffold's versatility. The amino group and the aromatic ring provide key anchor points for molecular interactions and a platform for a wide array of chemical modifications. By strategically placing substituents on the aniline ring, medicinal chemists can meticulously fine-tune a compound's pharmacological properties, including its bioavailability, solubility, and selectivity for its biological target.[1]

However, the very features that make aniline a valuable scaffold also present significant challenges. The aniline moiety is susceptible to metabolic enzymes in the body, which can lead to rapid clearance and reduced drug efficacy.[1] More critically, aniline and its derivatives are known "structural alerts" due to their propensity to be metabolized into reactive species, which can lead to toxicities such as hepatotoxicity and methemoglobinemia.[1][2] This guide will provide a comprehensive overview of the multifaceted role of substituted anilines in drug discovery, from their synthesis and structure-activity relationships to the critical considerations of their metabolic fate and strategies to mitigate potential toxicities.

Caption: The core aniline scaffold and common substitution positions (ortho, meta, para).

Synthesis of Substituted Anilines: Key Methodologies

The efficient and versatile synthesis of substituted anilines is crucial for their exploration in drug discovery. Methodologies range from classical reductions to modern catalytic cross-coupling reactions, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Classical Approach: Reduction of Nitroarenes

One of the most established methods for aniline synthesis is the reduction of the corresponding nitroarene.[3] This approach is particularly valuable due to the wide availability of substituted nitroaromatics, which can be readily prepared via electrophilic aromatic nitration.

Common Reducing Agents and Conditions:

-

Metal/Acid Systems: The use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid such as hydrochloric acid (HCl) is a robust and high-yielding classical method.[3]

-

Catalytic Hydrogenation: This clean and efficient method utilizes hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[3] It is important to note that these conditions can also reduce other functional groups.

Experimental Protocol: Reduction of a Nitroarene using Tin and Hydrochloric Acid [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin and the nitrobenzene derivative.

-

Acid Addition: Slowly add concentrated hydrochloric acid in small portions through the condenser. The reaction is exothermic and may require cooling.

-

Heating: After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes to ensure complete reaction.

-

Basification: Cool the flask and cautiously add a concentrated sodium hydroxide solution to neutralize the excess acid and precipitate the tin salts. This liberates the free aniline.[3]

-

Isolation and Purification: The aniline can be isolated by steam distillation. The distillate, a mixture of aniline and water, is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets) and the solvent is removed by distillation. The crude aniline is then purified by fractional distillation.[3]

Modern Cross-Coupling Methods: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a vast array of substituted anilines from aryl halides or triflates and primary or secondary amines.[3][4]

Key Components:

-

Palladium Catalyst: Various palladium sources are used, often in conjunction with specialized phosphine ligands.

-

Ligands: Bulky, electron-rich phosphine ligands are critical for the reaction's efficiency.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.[3]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination [3]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for N-arylation. It typically involves the coupling of an aryl halide with an amine at elevated temperatures.[2][5] While historically requiring harsh conditions, modern improvements using specific ligands and solvents have made this reaction more practical for medicinal chemistry applications.[2][6]

Experimental Protocol: Improved Ullmann Condensation for 2-Anilinonicotinic Acids [2]

-

Reaction Setup: In a suitable flask, combine 2-chloronicotinic acid, the substituted aniline, and a copper catalyst (e.g., copper powder or CuI).

-

Solvent: Employ a high-boiling point solvent such as DMF or NMP.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, dilute with water, and acidify to precipitate the product. The crude product can be collected by filtration and purified by recrystallization.

Caption: General workflows for the synthesis of substituted anilines.

Structure-Activity Relationships (SAR) of Substituted Anilines

The strategic modification of the aniline ring is a powerful tool for optimizing the biological activity and pharmacokinetic properties of a drug candidate. The position (ortho, meta, para), size, and electronic nature of substituents can profoundly influence how the molecule interacts with its target and behaves in the body.

Kinase Inhibitors: A Case Study in SAR

Substituted anilines are a privileged scaffold for the development of kinase inhibitors, which are crucial in oncology.[7] The aniline nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding site.

For example, in the development of 4-anilinoquinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, SAR studies have revealed that:

-

Substitution at the 4-position of the aniline ring: Small, lipophilic groups can enhance potency. For instance, a 4-methyl substituent on the aniline ring of an anilino-1,4-naphthoquinone derivative resulted in a potent EGFR inhibitor with an IC₅₀ of 3.96 nM, which is more potent than the reference drug erlotinib.[8]

-

Halogenation: The introduction of halogens on the aniline ring can significantly impact activity. In a series of 4-anilino-quinazoline derivatives, a 3,4-disubstitution pattern on the aniline moiety increased EGFR inhibitory activity, while a 2,4-disubstitution pattern enhanced activity against VEGFR2.[9]

-

Introduction of larger groups: The addition of larger, more complex substituents can be used to target additional pockets within the kinase active site, potentially increasing potency and selectivity.

Table 1: Quantitative SAR Data for 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Kinase Inhibitors [1]

| Compound | Aniline Substitution | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |

| 14a | 2-fluoro-5-methylaniline | 8.1 | >1000 |

| 14b | 2,5-dimethylaniline | 9.6 | >1000 |

| 18c | 2-fluoro-5-((4-methylpiperazin-1-yl)methyl)aniline | 18.5 | 33.6 |

This data illustrates how modifications to the aniline substituent can modulate both potency and selectivity against different kinases.

Caption: Relationship between aniline substitutions and resulting drug properties.

Metabolism and Toxicology of Aniline-Containing Drugs

A critical consideration in the development of aniline-based drugs is their metabolic fate. The aniline moiety is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver. This can lead to the formation of reactive metabolites that are responsible for the toxicities associated with this scaffold.

Metabolic Activation Pathways

The primary route of aniline's metabolic activation involves N-hydroxylation to form phenylhydroxylamine.[10] This metabolite is unstable and can undergo further oxidation to nitrosobenzene. Both phenylhydroxylamine and nitrosobenzene are potent oxidizing agents that can lead to:

-

Methemoglobinemia: These metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[10][11][12] This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia.[11]

-

Hepatotoxicity: When aniline-containing drugs are metabolized in the liver, the resulting reactive metabolites can covalently bind to cellular macromolecules, including proteins and enzymes like cytochrome P450.[1] This can disrupt normal cellular processes and lead to cellular damage and liver injury.[1]

Mitigating Metabolism-Related Toxicity

Given the well-documented liabilities of the aniline scaffold, several strategies are employed in drug design to mitigate these risks:

-

Steric Hindrance: Introducing bulky substituents ortho to the amino group can sterically hinder the approach of CYP450 enzymes, thereby reducing the rate of N-hydroxylation.

-

Electronic Modification: Placing electron-withdrawing groups on the aniline ring can decrease the electron density on the nitrogen atom, making it less susceptible to oxidation.

-

Bioisosteric Replacement: In some cases, the entire aniline moiety can be replaced with a non-metabolically liable bioisostere that retains the desired pharmacological activity but avoids the formation of toxic metabolites.[2]

Caption: Metabolic activation of aniline leading to toxicity.

Applications of Substituted Anilines in Drug Discovery

The versatility of the substituted aniline scaffold is evident in its application across a wide range of therapeutic areas and biological targets.

Oncology: Kinase Inhibitors

As previously discussed, the aniline moiety is a key feature of many successful kinase inhibitors.

-

Gefitinib (Iressa®): An EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Its 3-chloro-4-fluoroaniline moiety is crucial for its binding to the ATP pocket of EGFR.

-

Imatinib (Gleevec®): A BCR-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML). It features a more complex substituted aniline derivative.

Central Nervous System (CNS) Disorders: GPCR Modulators

Substituted anilines also serve as scaffolds for ligands targeting G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.

-

Allosteric Modulators: Allosteric modulators bind to a site on the GPCR that is distinct from the endogenous ligand binding site (the orthosteric site).[13][14] This can lead to a more nuanced modulation of receptor activity, offering potential advantages in terms of selectivity and safety. The aniline scaffold can be elaborated to create potent and selective allosteric modulators for various GPCRs, including those implicated in psychiatric and neurodegenerative disorders.[15]

-

Dopamine Receptor Modulators: Derivatives of 3,4-dihydroquinolin-2(1H)-one, which can be synthesized from substituted anilines, have been explored as potential dopamine D2 receptor modulators for the treatment of schizophrenia.[16]

Caption: Examples of drug classes derived from the substituted aniline scaffold.

Conclusion

The substituted aniline scaffold remains a highly valuable and frequently utilized structural motif in drug discovery. Its synthetic tractability and the ability to finely tune its properties through substitution allow for the development of potent and selective ligands for a diverse array of biological targets. However, the inherent risks of metabolism-driven toxicity necessitate a careful and informed approach to its use. A thorough understanding of the principles of SAR, metabolic pathways, and strategies for toxicity mitigation is essential for any researcher working with this privileged scaffold. As synthetic methodologies continue to advance and our understanding of drug metabolism deepens, the substituted aniline will undoubtedly continue to be a key building block in the development of new and improved medicines.

References

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. [Link]

-

Gorgan, D. C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Sagan, F., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 14(9), 856. [Link]

-

Ma, D., et al. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia. Organic Letters, 17(23), 5934-5937. [Link]

-

Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 32(3), 423-431. [Link]

-

Misbahi, H., Brouant, P., & Barbe, J. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

-

May, L. T., & Christopoulos, A. (2003). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Drug Discovery Today, 8(23), 1079-1086. [Link]

-

Sata, M., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5139. [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

-

Request PDF. (n.d.). Chemically induced methemoglobinemia from aniline poisoning. [Link]

-

Talukder, A., et al. (2024). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science & Technology. [Link]

-

ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

-

ACS Publications. (2020). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry. [Link]

-

Pompimon, W., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17758-17773. [Link]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

ATSDR. (n.d.). Aniline | Medical Management Guidelines | Toxic Substance Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

-

MDPI. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules, 28(13), 5086. [Link]

-

ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. [Link]

-

WJPMR. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]

-

Wootten, D., et al. (2013). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 56(17), 6614-6643. [Link]

-

ResearchGate. (2025). Network Pharmacology and Pharmacophore Modelling of Aniline-Containing Natural Products for Anticancer Drug Discovery. [Link]

-

PubMed Central. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

YouTube. (2017). Allosteric Modulators of GPCRs - Drug Discovery Education. [Link]

-

PubMed Central. (2025). Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis. [Link]

-

PubMed. (2020). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). [Link]

-

PubMed Central. (2019). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]

-

Futurity. (2018). New drug 'building block' won't damage your liver. [Link]

-

PubMed Central. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. [Link]

-

The National Medical Journal of India. (2024). Exchange transfusion as a therapeutic modality for aniline dye-induced methaemoglobinaemia. [Link]

-

ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. [Link]

-

YouTube. (2021). Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

MDPI. (2023). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

RSC Publishing. (2018). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. [Link]

-

ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]

-

PubMed Central. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

MDPI. (2023). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. [Link]

-

ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

-

YouTube. (2025). QSAR: Quantitative structure–activity relationship PART 1. [Link]

-

YouTube. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. [Link]

-

ResearchGate. (n.d.). Design, synthesis and preliminary evaluation of dopamine-amino acid conjugates as potential D1 dopaminergic modulators. [Link]

-

PubMed. (2013). Development of allosteric modulators of GPCRs for treatment of CNS disorders. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Significance of Brominated Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The brominated aniline scaffold is a cornerstone in modern medicinal chemistry and chemical biology. The introduction of bromine atoms onto the aniline ring profoundly alters its physicochemical properties, leading to a diverse range of biological activities. This guide provides a comprehensive exploration of the biological significance of brominated anilines, from their fundamental chemical characteristics to their roles as potent enzyme inhibitors and antimicrobial agents. We will delve into the mechanisms of action that underpin their therapeutic potential, present detailed experimental protocols for their evaluation, and discuss critical toxicological and environmental considerations. This document serves as a technical resource for professionals engaged in drug discovery, chemical biology, and environmental science, offering insights into the causality behind experimental choices and the self-validating systems required for robust scientific inquiry.

Introduction: The Chemical and Biological Versatility of Brominated Anilines

Aniline, a primary aromatic amine, is a fundamental building block in organic chemistry. The process of bromination, an electrophilic aromatic substitution, introduces one or more bromine atoms onto the benzene ring.[1][2][3][4] The position and number of these bromine atoms drastically influence the molecule's electron distribution, lipophilicity, and steric profile. These modifications are not trivial; they are strategic choices made by medicinal chemists to enhance biological activity, improve pharmacokinetic properties, and modulate metabolic stability.

The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring, directing incoming electrophiles (like bromine) to the ortho and para positions.[1][2][4] This high reactivity can be controlled through protecting group strategies to achieve selective monobromination, a crucial technique for synthesizing specific drug candidates.[2] The ability to form halogen bonds, a type of non-covalent interaction, is another key feature of brominated compounds that can be beneficial for drug-target interactions.[5] Consequently, brominated anilines are found in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[5]

Key Biological Activities and Mechanisms of Action

The incorporation of bromine into the aniline structure gives rise to a spectrum of biological activities. This section will explore some of the most significant roles these compounds play in biological systems.

Enzyme Inhibition: A Focus on Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] Several brominated aniline derivatives have emerged as potent kinase inhibitors.

Mechanism of Action: Many kinase inhibitors containing the aniline scaffold function by competing with ATP for binding to the enzyme's active site. The brominated aniline moiety can insert into a hydrophobic pocket within the kinase domain, while the amino group forms crucial hydrogen bonds with the "hinge" region of the enzyme, a key interaction for potent inhibition. The bromine atom can enhance binding affinity through favorable hydrophobic and halogen bonding interactions.

For instance, substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key regulator in the PI3K/Akt signaling pathway, which is frequently overactive in cancer.[7] Similarly, 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles have been synthesized and evaluated as Src kinase inhibitors.[8]

Caption: Competitive inhibition of a protein kinase by a brominated aniline derivative.

Antimicrobial and Antifungal Properties

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated anilines have demonstrated promising activity against a range of bacteria and fungi.[9]

Mechanism of Action: While the exact mechanisms can vary, several modes of action have been proposed for the antimicrobial effects of brominated anilines. These include:

-

Disruption of Membrane Integrity: The lipophilic nature of the brominated ring can facilitate insertion into the bacterial cell membrane, disrupting its structure and function.[9]

-

Inhibition of Key Enzymes: These compounds can inhibit essential bacterial enzymes, such as dihydrofolate reductase and DNA gyrase, which are crucial for nucleic acid synthesis and replication.[9]

-

Suppression of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some brominated anilines have been shown to inhibit biofilm formation, a critical virulence factor for pathogens like Pseudomonas aeruginosa and uropathogenic Escherichia coli.[9]

For example, 4-bromo-3-chloroaniline and 3,5-dibromoaniline have shown significant antimicrobial and antibiofilm activities against uropathogenic E. coli and other ESKAPE pathogens.[9] Furthermore, 2,4,6-tribromoaniline has exhibited antimicrobial activity against E. coli and S. aureus.[10] Metal complexes of imidazole derivatives containing a brominated aniline moiety have also shown potent antibacterial properties.[11]

Applications in Drug Discovery and Development

The brominated aniline motif is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[9] Its utility stems from its synthetic tractability and its ability to favorably modulate the properties of a lead compound.

Role as a Versatile Synthetic Intermediate

Brominated anilines are invaluable starting materials for the synthesis of more complex molecules through various cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions.[7] This allows for the modular construction of compound libraries for high-throughput screening. The bromine atom serves as a handle for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR). This synthetic versatility makes brominated anilines crucial for the development of new pharmaceuticals, agrochemicals, and dyes.

Experimental Protocols for Studying Brominated Anilines

To rigorously assess the biological significance of a brominated aniline derivative, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a brominated aniline derivative.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP (adenosine triphosphate)

-

Brominated aniline test compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of the brominated aniline compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

-

Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a brominated aniline against a specific bacterial strain.

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton broth)

-

Brominated aniline test compound

-

96-well microtiter plate

-

Spectrophotometer or plate reader

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the brominated aniline compound in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Toxicological and Environmental Considerations

While brominated anilines offer significant therapeutic potential, their toxicological profiles and environmental impact must be carefully evaluated.

Human Toxicology

Aniline and its derivatives can be toxic. Aniline-induced toxicity can manifest as splenic toxicity, characterized by hemorrhage and hyperplasia in animal models.[12] The mechanisms may involve the induction of lipid peroxidation and protein oxidation.[12] Many brominated compounds, particularly those used as flame retardants (BFRs), are known for their persistence and potential for bioaccumulation.[13][14] Exposure to certain BFRs has been linked to adverse health effects, including endocrine disruption, neurotoxicity, reproductive issues, and cancer.[14][15] Therefore, any brominated aniline intended for therapeutic use must undergo rigorous toxicological assessment.

Ecotoxicology and Environmental Fate

The release of aniline and its derivatives into the environment is a concern, as they can be pollutants in soil and water.[12] Brominated flame retardants are known to have toxic effects on marine organisms, including plankton, benthic organisms, and fish, where they can cause developmental, reproductive, and immunological problems.[13] While some anilines can be degraded by microorganisms, the presence of bromine can increase their persistence in the environment. It is crucial to consider the environmental fate and potential for ecological harm when developing and using brominated anilines.

Table 1: Summary of Potential Toxicological Effects of Brominated Compounds

| Effect Type | Description | Potential Health Outcomes |

| Endocrine Disruption | Interference with hormone synthesis, transport, or action.[14] | Thyroid disorders, reproductive health issues.[14] |

| Neurotoxicity | Adverse effects on the central or peripheral nervous system. | Neurobehavioral and developmental disorders.[14] |

| Carcinogenicity | Potential to cause cancer. | Various types of sarcomas in animal models.[12] |

| Reproductive Toxicity | Harmful effects on the reproductive system. | Impaired fertility, adverse pregnancy outcomes.[14][15] |

| Immunotoxicity | Adverse effects on the immune system. | Lowered immunity to diseases.[15] |

Conclusion and Future Outlook

Brominated anilines are a fascinating and highly significant class of molecules with a broad range of biological activities. Their role as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, is well-established. The ability to fine-tune their properties through synthetic chemistry allows for the rational design of new therapeutic agents. However, the potential for toxicity and environmental persistence necessitates a cautious and thorough approach to their development. Future research will likely focus on designing brominated anilines with improved selectivity for their biological targets and more favorable safety and environmental profiles. The continued exploration of their mechanisms of action will undoubtedly uncover new therapeutic opportunities and deepen our understanding of chemical biology.

References

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022-12-22). Available from: [Link]

-

Bromination of Aniline (video) - Khan Academy. Available from: [Link]

-

Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing). Available from: [Link]

-

Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC - PubMed Central. Available from: [Link]

-

Phenol - Wikipedia. Available from: [Link]

-

Suggest a mechanism for the bromination of aniline. - Homework.Study.com. Available from: [Link]

-

Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC - NIH. Available from: [Link]

-

Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed. Available from: [Link]

-

Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available from: [Link]

-

Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - RSC Publishing. Available from: [Link]

-

Toxicological and Environmental Aspects of Anilines | Request PDF - ResearchGate. Available from: [Link]

-

Aniline - Canada.ca. Available from: [Link]

-

Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - NIH. Available from: [Link]

-

Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. Available from: [Link]

-

The marine organism toxicity and regulatory policy of brominated flame retardants: a review - Frontiers. Available from: [Link]

-

Brominated Flame Retardants – A Question of Safety - RTI International. (2022-05-20). Available from: [Link]

-

Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed. (2021-09-15). Available from: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available from: [Link]

-

8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. homework.study.com [homework.study.com]

- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 5. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 14. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brominated Flame Retardants & Toxicity | RTI [rti.org]

Methodological & Application

palladium-catalyzed cross-coupling with 4-Bromo-2-chloro-5-(trifluoromethyl)aniline

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Introduction: Strategic Utilization of a Trifunctionalized Building Block

In the landscape of modern synthetic chemistry, the precise and predictable functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. 4-Bromo-2-chloro-5-(trifluoromethyl)aniline is a trifunctionalized arene of significant synthetic value. Its utility stems from three key features:

-

Differential Halide Reactivity : The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective, sequential cross-coupling reactions. The carbon-bromine (C-Br) bond is substantially more reactive towards palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond, enabling regioselective functionalization at the 4-position.

-

Electronic Activation : The strongly electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups activate the C-Br bond towards oxidative addition, a critical step in the catalytic cycle. This often leads to higher reaction efficiency compared to electron-rich or sterically hindered aryl bromides.[1]

-

The Amino Moiety : The aniline group provides a handle for further derivatization or can act as a directing group, influencing the electronic properties and reactivity of the molecule.

This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for leveraging 4-Bromo-2-chloro-5-(trifluoromethyl)aniline in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[2] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The process is a cornerstone of modern synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.

The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-Br over C-Cl in our substrate), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is enhanced by the electron-deficient nature of the substrate.[1][3]

-

Transmetalation : A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organocopper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.[3]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

The choice of ligand, base, and solvent is critical for stabilizing the palladium catalyst, promoting each step of the cycle, and preventing side reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 4. nobelprize.org [nobelprize.org]

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Introduction: Navigating the Complexities of Selective C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The substrate at the heart of this guide, 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, presents a fascinating and synthetically valuable challenge: the presence of two distinct halogen substituents, a bromide and a chloride, on an electron-deficient aromatic core. This di-halogenated structure opens the door for selective functionalization, a highly sought-after capability in multi-step organic synthesis.

This technical guide provides a comprehensive, in-depth protocol for the chemoselective Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline. We will delve into the mechanistic underpinnings that govern this selectivity, providing a robust experimental workflow designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals who seek not just a recipe, but a deeper understanding of the "why" behind the "how" in achieving selective C-N bond formation on complex substrates.

The Scientific Rationale: Achieving Chemoselectivity

The selective amination of the bromo-substituent over the chloro-substituent in 4-Bromo-2-chloro-5-(trifluoromethyl)aniline hinges on the intrinsic reactivity differences of the carbon-halogen bonds towards palladium(0) catalysts. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle is Ar-I > Ar-Br > Ar-Cl.[3] This inherent difference in bond lability allows for a kinetic discrimination, whereby the C-Br bond undergoes oxidative addition with the palladium(0) catalyst at a significantly faster rate than the C-Cl bond under carefully controlled conditions.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position further activates the aromatic ring towards oxidative addition, potentially lowering the overall energy barrier for the reaction. However, it is the judicious choice of the palladium precatalyst, ligand, base, and reaction temperature that ultimately dictates the success and selectivity of the transformation.

For this specific application, we have selected a third-generation (G3) Buchwald precatalyst, XPhos Pd G3 . This precatalyst is an air- and moisture-stable solid that readily forms the active monoligated Pd(0) species in solution.[4] The XPhos ligand, a bulky and electron-rich biarylphosphine, is known to facilitate the amination of even less reactive aryl chlorides, making it an excellent choice for ensuring high reactivity towards the target aryl bromide while minimizing competing reactions at the chloride position.[5]

As the base, sodium tert-butoxide (NaOtBu) is employed. It is a strong, non-nucleophilic base that effectively deprotonates the amine nucleophile to form the corresponding amide, which is the active nucleophile in the catalytic cycle.[1][6] Toluene is chosen as the solvent due to its inert nature and ability to dissolve the reactants and catalyst system at the required reaction temperature.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the selective Buchwald-Hartwig amination of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline with a representative primary amine (n-butylamine) and a representative secondary amine (morpholine).

Materials and Reagents

| Reagent | Purity | Supplier |

| 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | ≥98% | Commercially Available |

| XPhos Pd G3 | ≥98% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |

| n-Butylamine | ≥99% | Commercially Available |

| Morpholine | ≥99% | Commercially Available |

| Toluene, Anhydrous | ≥99.8% | Commercially Available |

| Diethyl ether | Reagent Grade | Commercially Available |

| Saturated aq. NaCl (Brine) | N/A | Prepared in-house |

| Celite® | N/A | Commercially Available |

| Magnesium Sulfate (MgSO4), Anhydrous | N/A | Commercially Available |

Experimental Workflow Diagram

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-chloro-5-(trifluoromethyl)aniline (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and XPhos Pd G3 (0.02 equiv.).

-

Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Add anhydrous toluene (to achieve a 0.2 M concentration of the aniline substrate) via syringe.

-

Add the corresponding amine (n-butylamine or morpholine, 1.2 equiv.) via syringe.

Reaction and Monitoring:

-

Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

Workup and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional diethyl ether.[8]

-

Transfer the filtrate to a separatory funnel and wash with water and then with saturated aqueous sodium chloride (brine).

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Expected Results and Data Analysis

The reaction is expected to proceed with high chemoselectivity for the amination at the C4-bromo position. The following table provides hypothetical yet realistic data for the amination with n-butylamine and morpholine.

| Amine | Product | Isolated Yield (%) | Selectivity (Br:Cl) |

| n-Butylamine | 4-(Butylamino)-2-chloro-5-(trifluoromethyl)aniline | 85-95% | >98:2 |